Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate
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Overview
Description
Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate is a complex organic compound with the molecular formula C23H26N2O4S2 and a molecular weight of 458.603 g/mol
Preparation Methods
The synthesis of Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate involves multiple steps, typically starting with the preparation of the core benzothieno[2,3-D]pyrimidine structureThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetate can be compared with other similar compounds, such as:
- {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetic acid : This compound shares a similar core structure but differs in the functional groups attached .
- 4-[(3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}methyl)benzoic acid : Another related compound with variations in the attached groups .
These comparisons highlight the uniqueness of Isopropyl {[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Properties
Molecular Formula |
C23H26N2O4S2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
propan-2-yl 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H26N2O4S2/c1-4-28-16-11-9-15(10-12-16)25-22(27)20-17-7-5-6-8-18(17)31-21(20)24-23(25)30-13-19(26)29-14(2)3/h9-12,14H,4-8,13H2,1-3H3 |
InChI Key |
RMAVTRRTBALWNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)OC(C)C)SC4=C3CCCC4 |
Origin of Product |
United States |
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